molecular formula C22H18BrN B14295969 4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline CAS No. 112209-11-7

4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline

Cat. No.: B14295969
CAS No.: 112209-11-7
M. Wt: 376.3 g/mol
InChI Key: BKJFNCOXNCGDAY-UHFFFAOYSA-N
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Description

4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline is a compound that belongs to the class of polycyclic aromatic hydrocarbons It features a brominated anthracene moiety attached to a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline typically involves the bromination of anthracene followed by a coupling reaction with N,N-dimethylaniline. The bromination of anthracene can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 10-bromoanthracene is then subjected to a coupling reaction with N,N-dimethylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline has several scientific research applications:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its photophysical properties.

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The anthracene moiety can intercalate between DNA base pairs, potentially affecting gene expression and cellular processes. Additionally, the dimethylaniline group can interact with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(10-Bromoanthracen-9-yl)benzonitrile
  • 4-(10-Bromoanthracen-9-yl)phenol
  • 4-(10-Bromoanthracen-9-yl)aniline

Uniqueness

4-(10-Bromoanthracen-9-YL)-N,N-dimethylaniline is unique due to the presence of both the brominated anthracene and the dimethylaniline moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic electronics and materials science .

Properties

CAS No.

112209-11-7

Molecular Formula

C22H18BrN

Molecular Weight

376.3 g/mol

IUPAC Name

4-(10-bromoanthracen-9-yl)-N,N-dimethylaniline

InChI

InChI=1S/C22H18BrN/c1-24(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22(23)20-10-6-4-8-18(20)21/h3-14H,1-2H3

InChI Key

BKJFNCOXNCGDAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br

Origin of Product

United States

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